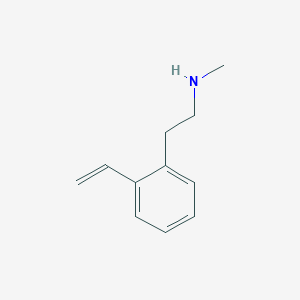
5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives It features a cyclohexane ring substituted with a 2,4,6-triethylphenyl group and two keto groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Enol Ester: The enol ester is synthesized from the corresponding acid chloride and 1,3-cyclohexane dione.
Rearrangement Reaction: The enol ester undergoes a rearrangement reaction to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetramethylcyclohexane: A similar cyclohexane derivative with different substituents.
Cyclohexane-1,3-dione Derivatives: Compounds with similar core structures but different substituents on the cyclohexane ring.
Uniqueness
5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione is unique due to the presence of the 2,4,6-triethylphenyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
88176-28-7 |
|---|---|
Fórmula molecular |
C18H24O2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
5-(2,4,6-triethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H24O2/c1-4-12-7-13(5-2)18(14(6-3)8-12)15-9-16(19)11-17(20)10-15/h7-8,15H,4-6,9-11H2,1-3H3 |
Clave InChI |
VBIIDTONKBGRPL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)CC)C2CC(=O)CC(=O)C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B14382604.png)
![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)
![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)

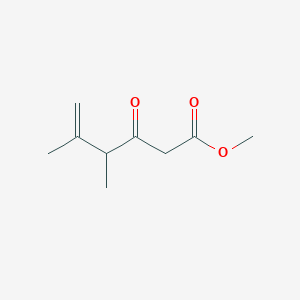
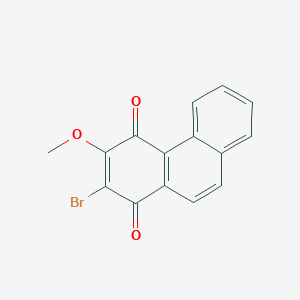
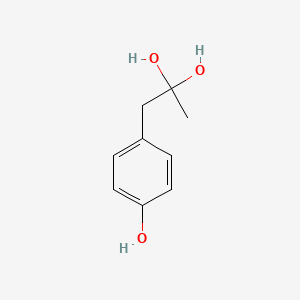

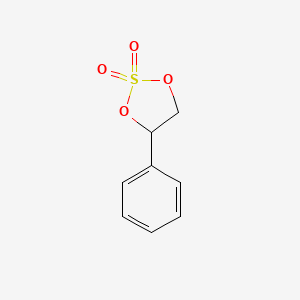
![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)
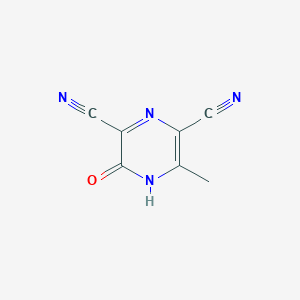
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)
